molecular formula C21H15BrN2O2 B5301074 6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone

6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No. B5301074
M. Wt: 407.3 g/mol
InChI Key: HKPCPHDNLGYEMB-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a quinazolinone derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its potential applications in the field of medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for further research. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to develop more efficient and cost-effective methods for its synthesis. Additionally, further studies are needed to determine its potential toxicity and side effects.

Synthesis Methods

The synthesis of 6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been reported in various research studies. One of the most common methods involves the reaction of 2-aminobenzophenone with 2-methylphenyl isocyanate, followed by the addition of 2-furylboronic acid and bromine. The reaction is carried out in the presence of a palladium catalyst and a base, such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In one study, it was found to inhibit the growth of human lung cancer cells by inducing apoptosis. In another study, it was found to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2/c1-14-5-2-3-7-19(14)24-20(11-9-16-6-4-12-26-16)23-18-10-8-15(22)13-17(18)21(24)25/h2-13H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPCPHDNLGYEMB-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Br)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Br)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one

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